2-Methoxy-6-methylthiophenylboronic acid
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Overview
Description
B-[2-Methoxy-6-(methylthio)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with methoxy and methylthio groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of B-[2-Methoxy-6-(methylthio)phenyl]boronic acid typically involves the reaction of 2-methoxy-6-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:
Formation of Grignard Reagent: 2-Methoxy-6-(methylthio)phenyl bromide reacts with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed to yield B-[2-Methoxy-6-(methylthio)phenyl]boronic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: B-[2-Methoxy-6-(methylthio)phenyl]boronic acid is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or esters, and reduction reactions to form boranes.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy and methylthio groups on the phenyl ring.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through esterification reactions.
Substituted Phenyl Compounds: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials and polymers.
Mechanism of Action
Mechanism: In Suzuki-Miyaura coupling, B-[2-Methoxy-6-(methylthio)phenyl]boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boron atom in the compound facilitates the transfer of the phenyl group to the palladium center, which then couples with the halide substrate.
Molecular Targets and Pathways:
Palladium Catalysts: The compound interacts with palladium catalysts to form intermediate complexes.
Electron Transfer: The methoxy and methylthio groups influence the electron density on the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and methylthio substituents, making it less electron-rich and less reactive in certain coupling reactions.
2-Methylthiophenylboronic Acid: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: B-[2-Methoxy-6-(methylthio)phenyl]boronic acid is unique due to the presence of both methoxy and methylthio groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. These substituents also provide additional sites for further functionalization, expanding its utility in various chemical transformations.
Properties
Molecular Formula |
C8H11BO3S |
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Molecular Weight |
198.05 g/mol |
IUPAC Name |
(2-methoxy-6-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3S/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3 |
InChI Key |
HAKDOFJXXGDZPN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1SC)OC)(O)O |
Origin of Product |
United States |
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